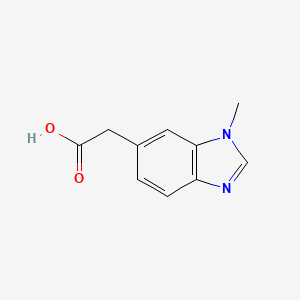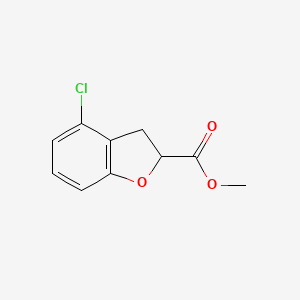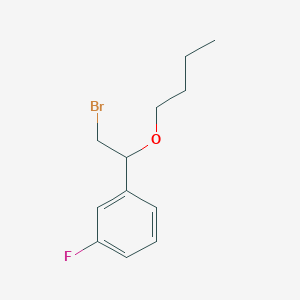
2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acetic Acid Substitution: The final step involves the introduction of the acetic acid moiety. This can be achieved through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a suitable acetic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the acetic acid moiety, converting it to alcohol or aldehyde derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed:
Oxidation Products: Oxidized benzimidazole derivatives.
Reduction Products: Alcohol or aldehyde derivatives of the acetic acid moiety.
Substitution Products: Various substituted benzimidazole derivatives with different functional groups.
科学的研究の応用
2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
類似化合物との比較
- 2-(1H-benzimidazol-1-yl)acetic acid
- 2-(6-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
- Telmisartan
Comparison:
- 2-(1H-benzimidazol-1-yl)acetic acid: Lacks the methyl group, which can influence its biological activity and chemical reactivity.
- 2-(6-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid: Contains a sulfanyl group, which can impart different chemical properties and potential applications.
- Telmisartan: A more complex molecule with additional functional groups, used as an antihypertensive agent.
The uniqueness of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid lies in its specific structure, which allows for unique interactions and applications compared to its analogs.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
2-(3-methylbenzimidazol-5-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-11-8-3-2-7(4-9(8)12)5-10(13)14/h2-4,6H,5H2,1H3,(H,13,14) |
InChIキー |
UYBNZEPYQJQLDD-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C=C(C=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)
![n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B13640752.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)




![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)

![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)

![6-Bromo-2-chloro-9,9'-spirobi[fluorene]](/img/structure/B13640824.png)


